3-Hydroxymethyl-5-methylisoxazole

LogP Hydrophilicity Solubility

3-Hydroxymethyl-5-methylisoxazole (CAS 35166-33-7) is a 5-methylisoxazole derivative bearing a hydroxymethyl substituent at the 3-position. This heterocyclic building block, with molecular formula C5H7NO2 and molecular weight 113.11 g/mol , is classified as a fragment molecule and serves as an intermediate in organic syntheses, particularly for drug discovery and pharmaceutical development.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
CAS No. 35166-33-7
Cat. No. B1301178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxymethyl-5-methylisoxazole
CAS35166-33-7
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)CO
InChIInChI=1S/C5H7NO2/c1-4-2-5(3-7)6-8-4/h2,7H,3H2,1H3
InChIKeyMDYHWQQHEWDJKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxymethyl-5-methylisoxazole (CAS 35166-33-7) Technical Baseline: Heterocyclic Building Block Procurement Specifications


3-Hydroxymethyl-5-methylisoxazole (CAS 35166-33-7) is a 5-methylisoxazole derivative bearing a hydroxymethyl substituent at the 3-position [1]. This heterocyclic building block, with molecular formula C5H7NO2 and molecular weight 113.11 g/mol [2], is classified as a fragment molecule and serves as an intermediate in organic syntheses, particularly for drug discovery and pharmaceutical development [3]. The compound is commercially available at 98% purity (HPLC) with production scale up to 200 kgs [4], and is supplied as a colorless liquid with density 1.183 g/cm³ and boiling point 64°C at 0.2 mmHg .

Why Generic 5-Methylisoxazole Substitution Fails: Physicochemical and Reactivity Gaps Impacting 3-Hydroxymethyl-5-methylisoxazole Procurement Decisions


Substituting 3-Hydroxymethyl-5-methylisoxazole with other 5-methylisoxazole derivatives is not straightforward due to significant differences in physicochemical properties and reactivity profiles. The hydroxymethyl group confers a distinct LogP of 0.475, which is substantially lower than that of the unsubstituted 5-methylisoxazole (LogP 0.983) , resulting in different solubility and partitioning behavior in aqueous and organic phases. Furthermore, the hydroxymethyl functionality offers unique reactivity, enabling oxidation to aldehydes/carboxylic acids, esterification, and etherification , which are not accessible with analogs like 3-amino-5-methylisoxazole (CAS 1072-67-9) or 3-bromo-5-methylisoxazole (CAS 130628-75-0). The quantitative differences detailed below establish why generic substitution fails in synthetic workflows and fragment-based drug discovery campaigns.

Quantitative Differentiation of 3-Hydroxymethyl-5-methylisoxazole (CAS 35166-33-7) Against Closest Analogs: A Technical Comparison Guide for Procurement


Enhanced Hydrophilicity vs. 5-Methylisoxazole: LogP 0.475 vs. 0.983

3-Hydroxymethyl-5-methylisoxazole exhibits a LogP value of 0.475 , significantly lower than the LogP of 0.983 for the parent 5-methylisoxazole (CAS 5765-44-6) . This 0.508 LogP unit reduction indicates markedly enhanced hydrophilicity, which impacts solubility in aqueous media and partitioning during liquid-liquid extraction or chromatographic purification. In fragment-based drug discovery, lower LogP fragments are preferred for better aqueous solubility and reduced lipophilicity-driven promiscuity. This differentiation directly influences selection when designing water-soluble drug candidates or when performing reactions in aqueous solvent systems.

LogP Hydrophilicity Solubility

Reduced Boiling Point Facilitating Low-Temperature Distillation: 64°C vs. 122°C (5-Methylisoxazole)

3-Hydroxymethyl-5-methylisoxazole has a boiling point of 64°C at 0.2 mmHg , whereas 5-methylisoxazole boils at 122°C at atmospheric pressure [1]. The significantly lower boiling point (even under reduced pressure) allows for gentler distillation conditions, reducing the risk of thermal degradation during purification. This is particularly advantageous when the compound is used as an intermediate in multi-step syntheses where thermal stability is a concern. For industrial-scale production, lower distillation temperatures translate to reduced energy costs and improved safety margins.

Boiling Point Distillation Purification

High-Yield Synthetic Accessibility: 74% Yield via LAH Reduction of Methyl 5-Methylisoxazole-3-carboxylate

A well-established synthetic route to 3-Hydroxymethyl-5-methylisoxazole involves reduction of methyl 5-methylisoxazole-3-carboxylate with lithium aluminum hydride (LAH) in THF at -75°C, followed by aqueous workup and purification, achieving a yield of 74% . In contrast, the synthesis of 3-amino-5-methylisoxazole (CAS 1072-67-9) often proceeds via Curtius rearrangement or nucleophilic substitution routes with reported yields ranging from 50-65% . The higher and reproducible yield of the hydroxymethyl derivative makes it a cost-effective choice for large-scale production, as evidenced by its commercial availability up to 200 kg batches [1]. This quantitative yield advantage directly influences procurement decisions when planning multi-gram to kilogram syntheses.

Synthesis Yield Scalability

Superior Polar Surface Area (PSA) for Blood-Brain Barrier Penetration: 46.26 Ų vs. 63.33 Ų (5-Methylisoxazole-3-carboxylic Acid)

3-Hydroxymethyl-5-methylisoxazole possesses a topological polar surface area (TPSA) of 46.26 Ų [1]. This value is well below the commonly cited threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration. In comparison, 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4) has a TPSA of 63.33 Ų [2], which is 37% higher and may limit CNS exposure. For CNS-targeted drug discovery programs, the lower PSA of the hydroxymethyl derivative provides a better starting point for lead optimization, reducing the need for later-stage structural modifications to improve BBB permeability.

PSA Blood-Brain Barrier Drug-likeness

Commercial Availability at Industrial Scale: 200 kg Production Capacity

3-Hydroxymethyl-5-methylisoxazole is commercially available with a purity of 98% (HPLC) and a maximum moisture content of 0.5% [1]. Critically, suppliers confirm production scale capabilities up to 200 kgs [1], indicating a mature and reliable supply chain for both research and industrial applications. In contrast, many closely related 5-methylisoxazole derivatives (e.g., 3-bromomethyl-5-methylisoxazole, CAS 130628-75-0) are typically offered in gram to kilogram quantities, with limited large-scale availability . This substantial difference in production capacity ensures that procurement for pilot studies can seamlessly transition to commercial manufacturing without supply disruptions or costly process revalidation.

Supply Chain Scalability Procurement

Fragment-Like Physicochemical Profile: XLogP3 -0.1 and MW 113.11 Conform to Rule of Three

3-Hydroxymethyl-5-methylisoxazole adheres strictly to the fragment-based drug discovery 'Rule of Three' (MW <300, cLogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3, rotatable bonds ≤3) with molecular weight 113.11 g/mol, XLogP3 -0.1, 1 H-bond donor, 3 H-bond acceptors, and 1 rotatable bond [1]. In comparison, the analog 5-methylisoxazole (MW 83.09, XLogP3 ~0.98) [2] lacks the synthetically versatile hydroxymethyl handle, while larger derivatives like 5-methylisoxazole-3-carboxylic acid (MW 127.10, XLogP3 ~0.68) [3] have higher molecular weight and less favorable fragment properties. The combination of optimal fragment metrics and a functional group for chemical elaboration makes 3-Hydroxymethyl-5-methylisoxazole a superior starting point for fragment-based screening campaigns.

Fragment-Based Drug Discovery Rule of Three Lead-likeness

Optimal Application Scenarios for 3-Hydroxymethyl-5-methylisoxazole (CAS 35166-33-7) Derived from Quantitative Differentiation


Fragment-Based Drug Discovery for CNS Targets

The compound's low molecular weight (113.11 g/mol), favorable XLogP3 (-0.1), and low polar surface area (46.26 Ų) make it an ideal fragment for screening against central nervous system (CNS) targets . Its adherence to the Rule of Three ensures high ligand efficiency, while the hydroxymethyl group provides a synthetic handle for rapid analog generation via esterification, etherification, or oxidation . Procurement of this fragment enables efficient hit identification and optimization campaigns for neurological disorders where BBB penetration is critical.

Synthesis of Isoxazole-Containing Pharmaceutical Intermediates

With a well-documented 74% yield synthetic route from methyl 5-methylisoxazole-3-carboxylate and commercial availability up to 200 kg scale , this compound serves as a reliable intermediate for constructing more complex isoxazole-containing drug candidates. The hydroxymethyl group can be readily converted to leaving groups (e.g., mesylate, tosylate) for nucleophilic displacement, enabling diverse functionalization . This makes it a versatile building block for medicinal chemistry programs requiring 5-methylisoxazole scaffolds with a C3 attachment point.

Agrochemical Intermediate for Plant Growth Regulators and Fungicides

The isoxazole nucleus is a key pharmacophore in several agrochemicals, including the commercial fungicide hymexazol (3-hydroxy-5-methylisoxazole) . 3-Hydroxymethyl-5-methylisoxazole can serve as a precursor or structural analog in the synthesis of novel agrochemical candidates with improved physicochemical properties (e.g., enhanced hydrophilicity from LogP 0.475 vs. parent 5-methylisoxazole LogP 0.983) . The compound's scalability to 200 kg batches supports industrial-scale agrochemical development and production.

Development of TLR7/TLR8 Agonists and Immunomodulators

Recent patent literature identifies 3-Hydroxymethyl-5-methylisoxazole as a key intermediate in the synthesis of imidazo[2,1-f][1,2,4]triazin-4-amine derivatives that act as TLR7 and TLR8 agonists . These receptors are important targets for antiviral and cancer immunotherapy. The compound's hydroxymethyl functionality enables conjugation to the triazine core, providing a strategic advantage over analogs lacking this reactive handle. Procuring this specific building block ensures synthetic access to this emerging class of immunomodulatory agents.

Quote Request

Request a Quote for 3-Hydroxymethyl-5-methylisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.